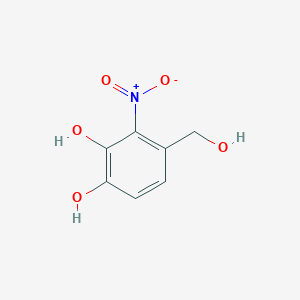3,4-Dihydroxy-2-nitrobenzyl alcohol
CAS No.:
Cat. No.: VC13683342
Molecular Formula: C7H7NO5
Molecular Weight: 185.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7NO5 |
|---|---|
| Molecular Weight | 185.13 g/mol |
| IUPAC Name | 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol |
| Standard InChI | InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2 |
| Standard InChI Key | OLAYODWDHPTDGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |
| Canonical SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol (CID 24721677) . Key identifiers include:
-
Molecular Formula: C₇H₇NO₅
-
SMILES: OCC1=C(C(=C(C=C1)O)O)N+[O-]
Structural Features
-
Aromatic Core: A benzene ring with hydroxyl (-OH) groups at positions 3 and 4, a nitro (-NO₂) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4 .
-
Tautomerism: The nitro and hydroxyl groups enable keto-enol tautomerism, influencing reactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 185.13 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Octanol-Water) | Estimated 1.24 (analogous) | |
| Solubility | Soluble in polar solvents |
Synthesis and Chemical Reactivity
Synthetic Pathways
-
Reduction of Aldehyde Precursor: 3,4-Dihydroxy-2-nitrobenzaldehyde (CID 14845047) is reduced using sodium borohydride (NaBH₄) to yield the alcohol .
-
Nitration of Protocatechuic Alcohol: Direct nitration of 3,4-dihydroxybenzyl alcohol (CID 100733) under controlled conditions introduces the nitro group .
Stability and Degradation
-
Photochemical Reactivity: Nitrobenzyl alcohols undergo photolysis to form intermediates like aci-nitro tautomers and cyclic isoxazolols, as observed in analogous compounds .
-
Oxidative Conversion: In the presence of xanthine oxidase (XO), nitro groups interact with molybdenum centers, leading to slow oxidation to carboxylic acids .
Pharmacological and Biochemical Applications
Enzyme Inhibition
Toxicity Profile
-
In Vivo Safety: Analogous compounds (e.g., DHNB) show low acute toxicity in mice (LD₅₀ > 500 mg/kg), with no fur loss or mortality .
-
Environmental Hazard: Classified as WGK 1 (low water hazard) .
Environmental and Atmospheric Relevance
Secondary Organic Aerosol (SOA) Formation
-
Photooxidation Product: Generated during benzyl alcohol oxidation in the presence of NOₓ, contributing to SOA mass (1.7–8.1% yield) .
-
Gas-Particle Partitioning: Detected in both phases, indicating semivolatile behavior .
Table 2: Atmospheric Reaction Pathways
| Process | Key Products | Significance |
|---|---|---|
| Benzyl Alcohol Oxidation | 3,4-Dihydroxy-2-nitrobenzyl alcohol | SOA component |
| NOₓ Interaction | Nitroaromatic aerosols | Air quality impact |
Industrial and Research Applications
Chemical Intermediate
-
Pharmaceutical Synthesis: Serves as a precursor for antibiotics and anti-inflammatory agents .
-
Reference Standard: Used in HPLC and mass spectrometry for quantifying nitroaromatics in environmental samples .
Challenges in Utilization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume